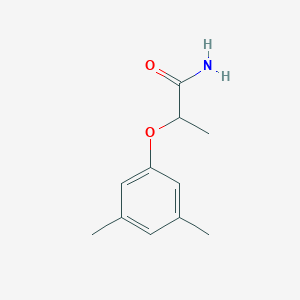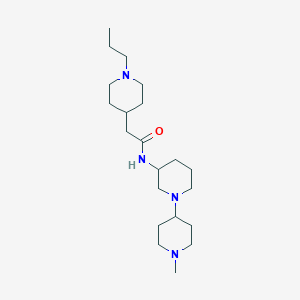
N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-(1-propyl-4-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-(1-propyl-4-piperidinyl)acetamide, commonly known as MP-10, is a synthetic compound that belongs to the family of piperidine derivatives. It is a potent and selective mu-opioid receptor agonist, which means it has the ability to produce analgesic effects by binding to the mu-opioid receptors in the brain and spinal cord. MP-10 has gained significant attention from the scientific community due to its potential use as a therapeutic agent for the treatment of pain.
作用機序
The mechanism of action of MP-10 involves its binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the activation of the receptor, which leads to the inhibition of the release of neurotransmitters such as substance P and glutamate. The inhibition of these neurotransmitters leads to a decrease in the perception of pain.
Biochemical and Physiological Effects:
MP-10 produces a range of biochemical and physiological effects in the body. Its analgesic effects are produced by its binding to the mu-opioid receptors in the brain and spinal cord. MP-10 also produces sedative effects, which are mediated by its binding to the delta-opioid receptors. It has been found to produce less respiratory depression than other opioids, which makes it a safer option for pain management.
実験室実験の利点と制限
MP-10 has several advantages as a research tool. It is a highly potent and selective mu-opioid receptor agonist, which means it can be used to study the mu-opioid receptor system in detail. MP-10 also produces less respiratory depression than other opioids, which makes it a safer option for animal studies. However, MP-10 has some limitations as a research tool. It is a synthetic compound, which means it may not accurately reflect the effects of endogenous opioids in the body. MP-10 is also a highly potent mu-opioid receptor agonist, which means it may not accurately reflect the effects of other opioids that have lower potency.
将来の方向性
There are several future directions for research on MP-10. One potential direction is to study its effects on other opioid receptors, such as the kappa-opioid receptor. Another direction is to study its effects on other neurotransmitter systems, such as the dopamine system. MP-10 may also have potential as a therapeutic agent for the treatment of other conditions, such as depression and anxiety. Further research is needed to fully understand the potential of MP-10 as a therapeutic agent and research tool.
合成法
The synthesis of MP-10 involves a multi-step process that includes the reaction of 1-methyl-4-piperidone with 3,4-dichlorobenzyl chloride to form 1-(3,4-dichlorobenzyl)-4-methylpiperidin-2-one. This intermediate is then reacted with 1-propylpiperidine to form N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-(1-propyl-4-piperidinyl)acetamide, which is the final product.
科学的研究の応用
MP-10 has been extensively studied for its potential use as a therapeutic agent for the treatment of pain. It has been found to be a highly potent and selective mu-opioid receptor agonist, which means it has the ability to produce analgesic effects without producing unwanted side effects such as respiratory depression, sedation, and addiction. MP-10 has also been studied for its potential use in the treatment of opioid addiction and withdrawal.
特性
IUPAC Name |
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-2-(1-propylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N4O/c1-3-10-24-14-6-18(7-15-24)16-21(26)22-19-5-4-11-25(17-19)20-8-12-23(2)13-9-20/h18-20H,3-17H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWUSEVQZNHELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)CC(=O)NC2CCCN(C2)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

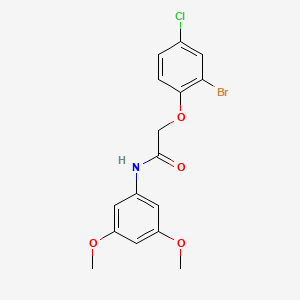
![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6027720.png)
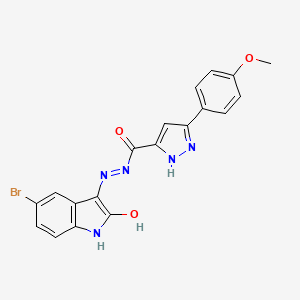
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide](/img/structure/B6027740.png)
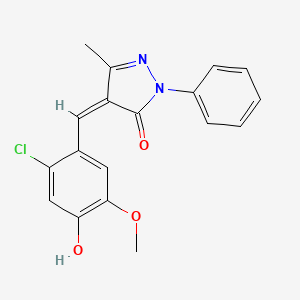
![2-(1-(2-fluorobenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6027751.png)
![1-(1-{[1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6027756.png)
![2-chloro-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B6027772.png)
![3-ethyl-4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6027776.png)

![N-(2-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6027787.png)
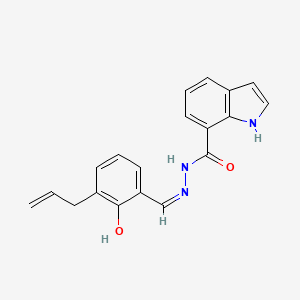
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-methyl-1,3-oxazole-4-carboxamide trifluoroacetate](/img/structure/B6027802.png)
